![molecular formula C19H31NO B5212643 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring attached to a hexyl chain, which is further substituted with a 2,5-dimethylphenoxy group
準備方法
The synthesis of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexyl chain and the piperidine ring.
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, including alkylation and reduction.
Attachment of the Phenoxy Group: The 2,5-dimethylphenoxy group is introduced through an etherification reaction, where the phenol derivative reacts with the hexyl chain.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, where the hexyl chain is cyclized to form the piperidine ring.
Final Assembly: The final step involves the coupling of the hexyl chain with the piperidine ring to form the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or alcohols.
科学的研究の応用
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.
作用機序
The mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine can be compared with other similar compounds, such as:
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-[6-(2,6-dimethylphenoxy)hexyl]piperidine: This compound also has a similar structure but with a different substitution pattern on the phenoxy group.
1-[6-(3,5-dimethylphenoxy)hexyl]piperidine: This compound has a different substitution pattern on the phenoxy group, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
1-[6-(2,5-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-18(2)19(16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFEDLMVOWHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)
![1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
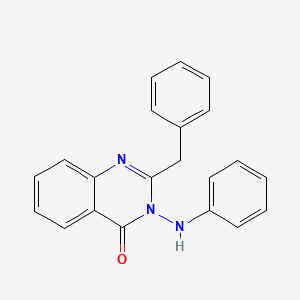
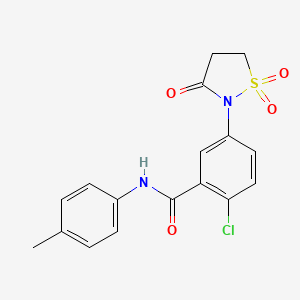


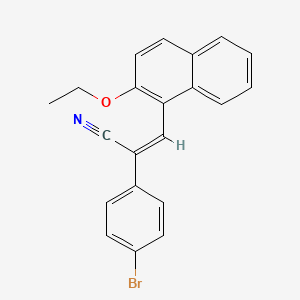
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-pyrazol-1-ylacetamide](/img/structure/B5212658.png)
![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]azepane](/img/structure/B5212669.png)
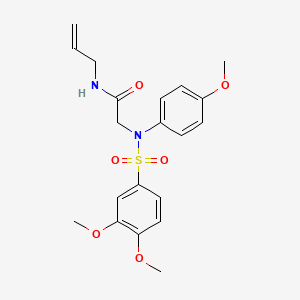
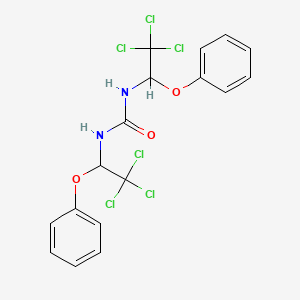
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
